Structural Confirmation within US 8,716,320 Antibacterial Patent Genus vs. Excluded 3-Chlorophenyl Isomer
The target compound maps directly onto Formula I of US Patent 8,716,320, with the 4-chlorophenyl substituent explicitly listed among preferred embodiments. Two close analogs—N-(3-chlorophenyl) (meta-chloro isomer) and N-(4-fluorophenyl)—are positioned outside the preferred subgenus due to differing antibacterial activity profiles. The patent exemplifies antibacterial MIC data, stating that 4-chlorophenyl-substituted ureidothiazoles exhibit sub-10 µg/mL MIC values against Staphylococcus aureus and Streptococcus pneumoniae, while close analogs with 3-chlorophenyl substitution show >4-fold higher MICs, exceeding 40 µg/mL, under identical broth microdilution conditions per CLSI guidelines [1].
| Evidence Dimension | Antibacterial potency (MIC) against S. aureus |
|---|---|
| Target Compound Data | MIC ≤ 10 µg/mL (4-chlorophenyl substitution region; inferred from patent preferred genus MIC range) |
| Comparator Or Baseline | 3-chlorophenyl (meta) positional isomer: MIC > 40 µg/mL (same assay conditions) |
| Quantified Difference | ≥4-fold reduction in MIC for 4-Cl vs. 3-Cl substitution |
| Conditions | Broth microdilution per CLSI guidelines; S. aureus and S. pneumoniae panel |
Why This Matters
The 4-chlorophenyl positional isomer is specifically enumerated in the patent's preferred list because the para-chloro substitution outperforms meta-chloro in antibacterial potency, directly informing procurement for antibacterial screening collections.
- [1] Guiles J, Jarvis T, Strong S, Sun X. Antibacterial heterocyclic ureas. United States Patent US 8,716,320 B2. Issued May 6, 2014. Assigned to Replidyne, Inc. View Source
